molecular formula C6H3BrClFO2S B1524330 3-Bromo-5-fluorobenzene-1-sulfonyl chloride CAS No. 1214342-44-5

3-Bromo-5-fluorobenzene-1-sulfonyl chloride

Cat. No.: B1524330
CAS No.: 1214342-44-5
M. Wt: 273.51 g/mol
InChI Key: HZJBQCUMWMMHMK-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3BrClFO2S. It is characterized by a benzene ring substituted with bromine, fluorine, and a sulfonyl chloride group. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluorobenzene-1-sulfonyl chloride typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is first brominated and then fluorinated. The sulfonyl chloride group is introduced through a subsequent reaction with chlorosulfonic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process requires careful monitoring of temperature, pressure, and reaction time to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl acids.

  • Reduction: Reduction reactions can lead to the formation of the corresponding benzene derivatives.

  • Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of 3-bromo-5-fluorobenzenesulfonic acid.

  • Reduction: Formation of 3-bromo-5-fluorobenzene.

  • Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-fluorobenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the design of new drugs.

  • Industry: It finds applications in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

3-Bromo-5-fluorobenzene-1-sulfonyl chloride is similar to other halogenated benzene derivatives, such as 3-bromo-5-fluorobenzene and 3-bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride. its unique combination of bromine and fluorine atoms, along with the sulfonyl chloride group, makes it particularly reactive and versatile compared to other compounds.

Comparison with Similar Compounds

  • 3-Bromo-5-fluorobenzene

  • 3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride

  • 3-Bromo-5-(trifluoromethyl)benzene

Properties

IUPAC Name

3-bromo-5-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO2S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJBQCUMWMMHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679549
Record name 3-Bromo-5-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214342-44-5
Record name 3-Bromo-5-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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